(1-Chlorosulfonylpiperidin-4-yl)methyl acetate
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Overview
Description
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate is a chemical compound with the molecular formula C8H14ClNO4S It is a derivative of piperidine, a six-membered heterocyclic amine, and features both chlorosulfonyl and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate typically involves the chlorosulfonation of piperidine derivatives followed by esterification. One common method includes the reaction of piperidine with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.
Hydrolysis: Formation of piperidin-4-ylmethanol and acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or reagent in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antimalarial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (1-Chlorosulfonylpiperidin-4-yl)methyl acetate involves its interaction with biological molecules through its reactive functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with a nitrogen atom.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer activity.
Matrine: Another piperidine alkaloid with various pharmacological effects.
Uniqueness
(1-Chlorosulfonylpiperidin-4-yl)methyl acetate is unique due to the presence of both chlorosulfonyl and acetate functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in various fields of research make it a valuable compound for further study.
Properties
IUPAC Name |
(1-chlorosulfonylpiperidin-4-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-7(11)14-6-8-2-4-10(5-3-8)15(9,12)13/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLPYVOLBXMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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